2-Amino-4-hydroxy-6-fluoropyrimidine
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Overview
Description
2-Amino-4-hydroxy-6-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H4FN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, hydroxy, and fluorine substituents at positions 2, 4, and 6 respectively, imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The resulting product is treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine. This intermediate is then reacted with ammoniacal liquor and further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is carefully controlled to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxy-6-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cyclization: It can form cyclic derivatives through reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Amino-4-hydroxy-6-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-fluoropyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Comparison: Compared to its analogs, 2-Amino-4-hydroxy-6-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry and agrochemical development .
Biological Activity
Overview
2-Amino-4-hydroxy-6-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position. Its molecular formula is C5H5FN2O, with a molecular weight of approximately 145.09 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The unique structural features of this compound contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, which can affect the compound's interaction with biological targets.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in immune cells, which is crucial for modulating inflammatory responses. This inhibition may have therapeutic implications for conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Anticancer Potential
The structural similarity of this compound to other pyrimidine derivatives suggests potential anticancer activity. Studies have indicated that compounds with similar structures can influence cellular processes such as proliferation and apoptosis. Preliminary findings suggest that this compound may interact with enzymes involved in nucleotide synthesis, potentially leading to the inhibition of cancer cell growth.
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors associated with inflammatory pathways and cell proliferation. By inhibiting these targets, this compound may exert its biological effects, including reducing inflammation and hindering cancer cell growth.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4-hydroxy-6-methylpyrimidine | Methyl group at the 6-position | Less reactive than its fluorinated counterpart |
5-Fluoro-2-amino-pyrimidine | Fluorine at the 5-position | Exhibits different biological activities |
2-Amino-4,6-dichloropyrimidine | Two chlorine atoms at positions 4 and 6 | Stronger inhibition of nitric oxide production |
The distinct combination of functional groups in this compound imparts unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Nitric Oxide Production : A study demonstrated that this compound effectively reduced NO levels in activated immune cells, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : Investigations into its effects on cancer cell lines showed promising results in inhibiting cell proliferation, suggesting further exploration for cancer therapeutics.
- Mechanistic Insights : Further research is needed to elucidate the specific molecular pathways affected by this compound, particularly its interactions with nucleotide synthesis enzymes.
Properties
CAS No. |
2253-05-6 |
---|---|
Molecular Formula |
C4H4FN3O |
Molecular Weight |
129.09 g/mol |
IUPAC Name |
2-amino-4-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |
InChI Key |
YKFUJFCMZDFKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)F |
Origin of Product |
United States |
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